6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that features a unique combination of chromeno, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and chromeno-pyridine compounds. Examples include:
- 2,3,4-TRISUBSTITUTED THIOPHENE
- 3-BROMOTHIENO[3,2-B]THIOPHENE
Uniqueness
What sets 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications in science and industry.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(thiophene-3-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H19NO3S/c1-12-10-21(2,3)22(4)17-9-18-14(7-15(12)17)8-16(20(24)25-18)19(23)13-5-6-26-11-13/h5-11H,1-4H3 |
InChI Key |
PRAWRWNJCRHLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CSC=C4)C)(C)C |
Origin of Product |
United States |
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